molecular formula C28H62O3Sn2 B12550921 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane CAS No. 181116-34-7

1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane

Cat. No.: B12550921
CAS No.: 181116-34-7
M. Wt: 684.2 g/mol
InChI Key: PHIMMIMMBRHBCF-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2 This compound is part of the distannoxane family, characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages

Preparation Methods

The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane typically involves the reaction of tetrabutylstannane with hexyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistent quality and high yield.

Chemical Reactions Analysis

1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other related products.

    Reduction: It can be reduced under specific conditions to yield different organotin compounds.

    Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as coatings and nanocomposites.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organotin compounds.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane involves its interaction with various molecular targets and pathways. The tin-oxygen-tin linkages play a crucial role in its catalytic activity, facilitating the formation and breaking of chemical bonds. The compound’s unique structure allows it to interact with different substrates and reagents, enhancing the efficiency of chemical reactions.

Comparison with Similar Compounds

1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane can be compared with other distannoxane compounds, such as:

    1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane: This compound has trichloroacetyl groups instead of hexyloxy groups, leading to different reactivity and applications.

    1,1,3,3-Tetrabutyl-1,3-bis(1-oxododecyl)distannoxane: The presence of 1-oxododecyl groups imparts different physical and chemical properties compared to the hexyloxy derivative.

The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it suitable for specialized applications in catalysis and materials science.

Properties

CAS No.

181116-34-7

Molecular Formula

C28H62O3Sn2

Molecular Weight

684.2 g/mol

IUPAC Name

dibutyl-[dibutyl(hexoxy)stannyl]oxy-hexoxystannane

InChI

InChI=1S/2C6H13O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7;4*1-3-4-2;;;/h2*2-6H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1

InChI Key

PHIMMIMMBRHBCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCC

Origin of Product

United States

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